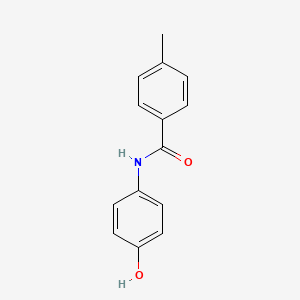

N-(4-hydroxyphenyl)-4-methylbenzamide

Overview

Description

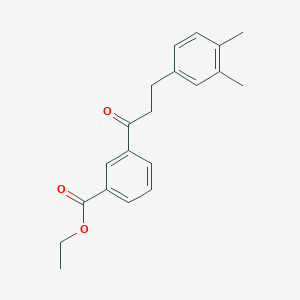

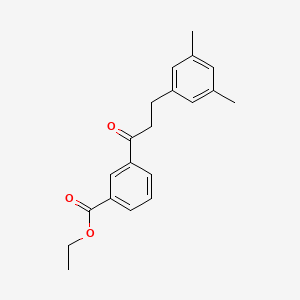

N-(4-hydroxyphenyl)-4-methylbenzamide is an organic compound that features a benzamide structure with a hydroxyphenyl and a methyl group attached

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .

Result of Action

Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .

Biochemical Analysis

Biochemical Properties

N-(4-hydroxyphenyl)-4-methylbenzamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1, a key enzyme in the sphingolipid metabolism pathway, suggests that this compound may have significant effects on lipid metabolism and membrane properties .

Cellular Effects

This compound has been shown to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity . This suggests that this compound may have broad effects on cellular processes, including viral entry and membrane dynamics .

Molecular Mechanism

The molecular mechanism of this compound appears to involve the generation of reactive oxygen species (ROS). It has been suggested that the decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by this compound is due to ROS generation .

Metabolic Pathways

As mentioned earlier, this compound interacts with DEGS1, an enzyme involved in the sphingolipid metabolism pathway . This suggests that this compound may influence this metabolic pathway and potentially others.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Types of Reactions:

Oxidation: The hydroxy group in this compound can undergo oxidation to form quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(4-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Studied for its anticancer activity.

N-(4-hydroxyphenyl)propanoic acid: Investigated for its anti-inflammatory effects.

Uniqueness: N-(4-hydroxyphenyl)-4-methylbenzamide is unique due to the presence of both a hydroxy group and a methyl group on the benzamide structure. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRVZGCGJBGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400329 | |

| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23646-69-7 | |

| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.